molecular formula C10H11ClO3 B12587103 1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one CAS No. 648416-55-1

1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one

Cat. No.: B12587103
CAS No.: 648416-55-1
M. Wt: 214.64 g/mol
InChI Key: UOLVCBDFFAJUGO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a hydroxymethyl group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with glyceraldehyde in the presence of a base, followed by reduction with sodium borohydride. The reaction conditions typically include:

    Reactants: 4-chlorobenzaldehyde, glyceraldehyde, sodium borohydride

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Temperature: Varies depending on the reaction, typically between 0°C and 100°C

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chlorophenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-(hydroxymethyl)ethanone: Lacks the additional hydroxy group, resulting in different chemical reactivity and biological activity.

    1-(4-Methylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one: Contains a methyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.

    1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

648416-55-1

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one

InChI

InChI=1S/C10H11ClO3/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8,12-13H,5-6H2

InChI Key

UOLVCBDFFAJUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)CO)Cl

Origin of Product

United States

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